molecular formula C14H22N2O2 B8301156 N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine

N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine

Cat. No.: B8301156
M. Wt: 250.34 g/mol
InChI Key: LZXDRFCADCLJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with a methoxy group, an amino group, and a phenoxymethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or by reduction of nitro groups.

    Phenoxymethyl Substitution: The phenoxymethyl group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target, and further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-piperidone: A simpler piperidine derivative with a ketone group.

    4-aminopiperidine: A piperidine derivative with an amino group.

    2-methoxy-4-aminophenol: A phenol derivative with methoxy and amino groups.

Uniqueness

N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, amino, and phenoxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]aniline

InChI

InChI=1S/C14H22N2O2/c1-16-7-5-11(6-8-16)10-18-13-4-3-12(15)9-14(13)17-2/h3-4,9,11H,5-8,10,15H2,1-2H3

InChI Key

LZXDRFCADCLJOE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)N)OC

Origin of Product

United States

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